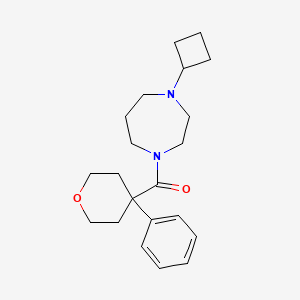

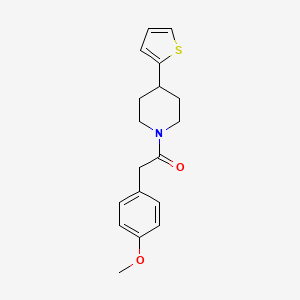

![molecular formula C15H16N2O4S B2753925 3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde CAS No. 1311459-08-1](/img/structure/B2753925.png)

3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2,4-dioxo-1,3-diazaspiro[4.4]nonane, which is a type of spiro compound. Spiro compounds are organic compounds with two or more rings that share a single atom . The “3-yl)methyl]-4-methoxybenzaldehyde” part suggests the presence of a benzaldehyde group with a methoxy substituent.

Molecular Structure Analysis

The molecular structure likely involves a spiro ring system based on the 1,3-diazaspiro[4.4]nonane core, with additional functional groups attached .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Structural Characterization

A study on the synthesis and crystal structure of a related compound, "3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione," revealed its formation through the reaction of specific diones and methoxybenzaldehyde. The structural analysis showed a distorted envelope conformation of the dioxane ring, contributing to the understanding of molecular interactions and stability within similar compounds (Zeng, Suo, & Jian, 2010).

Enantiodivergent Synthesis

Enantiodivergent Synthesis Techniques

Research on the enantiodivergent synthesis of bis-spiropyrrolidines through sequential (3 + 2) cycloadditions has shown the possibility of obtaining diazaspiro[4.4]nonan-6-ones with high enantiocontrol. This method utilizes enantiopure catalytic ligands to achieve control over chirality, offering potential applications in medicinal chemistry due to the rigid, densely substituted homochiral compounds produced (Conde, Rivilla, Larumbe, & Cossío, 2015).

Catalytic Applications

Catalytic Behavior in Oxidation Reactions

A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y demonstrated efficient catalytic activity for the oxidation of primary alcohols and hydrocarbons. This study provides insight into the use of such complexes in catalysis, highlighting the benefits of encapsulation for stability, reusability, and enhanced catalytic performance (Ghorbanloo & Maleki Alamooti, 2017).

Biological Activity and Applications

Biological Activity Screening

The synthesis of diazaspiroundecanetetraone derivatives containing biologically active heterocycles was reported, with some compounds exhibiting antimicrobial activities. This research illustrates the potential pharmaceutical applications of such compounds in combating various microbial strains (Behera, Behera, Pradhan, Pati, & Patra, 2009).

Material Science and Polymer Applications

Flame Retardant Properties

Schiff base and chalcone compounds derived from methoxybenzaldehyde and other aldehydes were studied for their effectiveness as flame retardants in thermosetting polymers. This research highlights the potential use of these compounds in improving fire resistance in polymer materials (Jawad, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

3-[(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-21-12-3-2-10(8-18)6-11(12)7-17-13(19)15(16-14(17)20)4-5-22-9-15/h2-3,6,8H,4-5,7,9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWCBNUXJKVXPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C(=O)C3(CCSC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)

![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)

![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)